N4-Acetyl-5''-O-(4,4''-dimethoxytrityl)-2''-fluoro-2''-deoxycytidine

Description

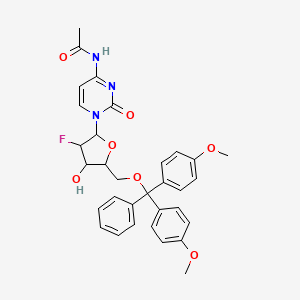

Chemical Structure:

N4-Acetyl-5′-O-(4,4′-dimethoxytrityl)-2′-fluoro-2′-deoxycytidine (CAS: 100898-63-3) is a modified nucleoside derivative with three critical functional groups:

- 5′-O-(4,4′-Dimethoxytrityl (DMT)): A protecting group for hydroxyl during solid-phase oligonucleotide synthesis .

- N4-Acetyl: Stabilizes the exocyclic amine of cytosine, preventing undesired side reactions .

- 2′-Fluoro: Enhances RNA-binding affinity and nuclease resistance in therapeutic oligonucleotides .

Synthesis:

The compound is synthesized via sequential protection steps:

N4-Acetylation: Acetylation of 2′-deoxycytidine using acetic anhydride or acetyl chloride.

5′-O-Dimethoxytritylation: Reaction with 4,4′-dimethoxytrityl chloride in dry pyridine .

Phosphoramidite Activation: Conversion to a phosphoramidite monomer (e.g., 3′-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite) for automated oligonucleotide synthesis .

Properties

IUPAC Name |

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32FN3O7/c1-20(37)34-27-17-18-36(31(39)35-27)30-28(33)29(38)26(43-30)19-42-32(21-7-5-4-6-8-21,22-9-13-24(40-2)14-10-22)23-11-15-25(41-3)16-12-23/h4-18,26,28-30,38H,19H2,1-3H3,(H,34,35,37,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFNUYITABZZQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32FN3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination Process

The fluorination process involves replacing a hydroxyl group in the sugar moiety with a fluorine atom. This can be achieved using various fluorinating agents and conditions, depending on the specific starting material and desired stereochemistry.

Protection with 4,4'-Dimethoxytrityl Group

The 5'-hydroxyl group of the nucleoside is protected with a 4,4'-dimethoxytrityl (DMT) group. This step is crucial for preventing unwanted reactions during subsequent modifications.

DMT Protection Reaction

The reaction typically involves treating the nucleoside with 4,4'-dimethoxytrityl chloride in the presence of a base such as pyridine or triethylamine. The conditions are mild to avoid damaging the nucleoside structure.

Acetylation of the N4 Position

The N4 position of the cytidine base is acetylated to protect it from unwanted reactions during further synthesis steps. This is typically achieved using acetic anhydride in a solvent like pyridine.

Acetylation Conditions

The acetylation reaction is performed under conditions that ensure the selective protection of the N4 position without affecting other reactive sites on the molecule.

Preparation Methods Summary

The preparation of N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine involves the following steps:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1. Fluorination | Fluorination of deoxycytidine derivative | Various fluorinating agents, conditions depend on starting material | Variable |

| 2. DMT Protection | Reaction with 4,4'-dimethoxytrityl chloride | Pyridine or triethylamine, mild conditions | High |

| 3. Acetylation | Acetylation with acetic anhydride | Pyridine, room temperature | High |

Chemical Properties and Applications

N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxycytidine has a molecular formula of C32H32FN3O7 and a CAS number of 159414-98-9. The compound is used in the synthesis of oligonucleotides and other nucleic acid derivatives, where the protective groups facilitate controlled chemical modifications.

Chemical Reactions Analysis

Table 1: Functional Groups and Their Roles

| Functional Group | Role in Synthesis/Application |

|---|---|

| 5''-O-(4,4''-dimethoxytrityl) | Protects 5' hydroxyl during synthesis |

| N4-Acetyl group | Blocks amino group reactivity |

| 2''-Fluoro substitution | Stabilizes glycosidic bond, improves binding affinity |

Removal of the Dimethoxytrityl (DMT) Group

The DMT group is cleaved under acidic conditions , typically using dichloroacetic acid (DCA) in dichloromethane. This generates a reactive 5' hydroxyl for subsequent coupling reactions.

Removal of the N4-Acetyl Group

The acetyl group is deprotected under basic conditions , such as treatment with ammonia or methylamine . This restores the nucleophilic amino group for further modifications.

Table 2: Deprotection Conditions

| Protecting Group | Reagent/Conditions | Purpose |

|---|---|---|

| DMT | Dichloroacetic acid (DCA) | Activates 5' hydroxyl |

| N4-Acetyl | Ammonia/methylamine (basic) | Restores amino group reactivity |

Key Reactions:

-

Phosphoramidite Formation :

-

Coupling :

Stability and Fluorine Substitution Effects

The 2''-fluoro group enhances stability by:

-

Reducing glycosidic bond hydrolysis via electron-withdrawing effects.

-

Modifying base-pairing interactions (e.g., fluorine’s electronegativity may alter stacking interactions) .

Table 3: Impact of 2''-Fluoro Substitution

| Property | Unmodified Analog | 2''-Fluoro Analog |

|---|---|---|

| Glycosidic Stability | Moderate | Increased |

| Base-Pairing | Standard | Altered (potential for enhanced affinity) |

Purification and Characterization

The final product is purified using HPLC and characterized by mass spectrometry to confirm its identity and purity. Structural integrity is validated through NMR spectroscopy , ensuring the correct stereochemistry and functional group placement.

Diagnostic Probes

It is used in molecular diagnostics for detecting nucleic acid sequences, leveraging its modified stability and specificity .

Scientific Research Applications

N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N4-Benzoyl-5′-O-DMTr-2′,2′-Difluoro-2′-Deoxycytidine

Key Differences :

N4-Isobutyryl-5′-O-DMTr-2′-Deoxycytidine

Key Differences :

5′-O-DMTr-2′-O-Methylcytidine Derivatives

Key Differences :

N3-Benzoyl-5′-O-DMTr-Thymidine

Biological Activity

N4-Acetyl-5''-O-(4,4''-dimethoxytrityl)-2''-fluoro-2''-deoxycytidine (commonly referred to as 2'-F-Ac-dC) is a modified nucleoside analog that has garnered attention for its potential biological activities, especially in the fields of antiviral and anticancer research. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant case studies.

The chemical structure of N4-Acetyl-5''-O-(4,4''-dimethoxytrityl)-2''-fluoro-2''-deoxycytidine is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C32H32FN3O |

| Molecular Weight | 589.6 g/mol |

| Purity | ≥ 98% (HPLC) |

| CAS Number | 159414-98-9 |

N4-Acetyl-5''-O-(4,4''-dimethoxytrityl)-2''-fluoro-2''-deoxycytidine exhibits its biological activity primarily through the following mechanisms:

- Inhibition of Viral Replication : The compound acts as an antiviral agent by interfering with viral RNA synthesis. Its fluorinated structure enhances binding affinity to viral polymerases, thereby inhibiting their activity.

- Antitumor Activity : Studies have shown that nucleoside analogs can induce apoptosis in cancer cells by mimicking natural nucleotides and disrupting DNA synthesis. This compound's structural modifications allow it to evade cellular resistance mechanisms commonly found in cancer therapy.

- Immunomodulatory Effects : Preliminary studies suggest that this compound may modulate immune responses, enhancing the activity of T lymphocytes and potentially improving the efficacy of immunotherapies.

Antiviral Activity

A study published in Antiviral Research demonstrated that 2'-F-Ac-dC exhibited significant antiviral activity against various RNA viruses. The compound was shown to inhibit viral replication in vitro, with a half-maximal inhibitory concentration (IC50) in the low micromolar range. The mechanism was attributed to its ability to integrate into viral RNA strands, disrupting their function.

Anticancer Efficacy

In a research article from Cancer Letters, the anticancer properties of N4-Acetyl-5''-O-(4,4''-dimethoxytrityl)-2''-fluoro-2''-deoxycytidine were explored. The findings indicated that the compound induced apoptosis in human cancer cell lines through activation of caspase pathways. The study reported an IC50 value significantly lower than that of conventional chemotherapeutic agents, suggesting its potential as a more effective treatment option.

Pharmacokinetics and ADME Studies

Pharmacokinetic studies highlighted that 2'-F-Ac-dC demonstrates favorable absorption and distribution characteristics. Its modified structure allows for enhanced stability in biological systems, leading to prolonged half-life and bioavailability compared to unmodified nucleosides.

Q & A

Q. Purity Validation :

- TLC/HPLC : Monitor reaction progress using TLC (silica gel, 5% MeOH in CH₂Cl₂) or reverse-phase HPLC (C18 column, acetonitrile/water gradient).

- NMR Spectroscopy : Confirm structural integrity via ¹H, ¹³C, and ³¹P NMR. For example, the DMTr group shows aromatic protons at δ 6.8–7.4 ppm, while the 2′-fluoro substituent resonates at δ 4.8–5.2 ppm (¹⁹F NMR) .

- Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak (e.g., m/z 771.84 for C₄₁H₅₀N₅O₈P) .

Basic: How do protecting groups like DMTr and acetyl influence stability during oligonucleotide synthesis?

Methodological Answer:

- DMTr (5′-O-protection) :

- N4-Acetyl (Base protection) :

- 2′-Fluoro Modification : Enhances nuclease resistance and thermal stability of oligonucleotides without requiring protection .

Advanced: How can coupling efficiency be optimized for this phosphoramidite in solid-phase synthesis, particularly with sterically demanding sequences?

Methodological Answer:

Coupling efficiency depends on:

Activating Agents :

- MSNT (1-Mesitylenesulfonyl-3-nitro-1,2,4-triazole) : Preferred for high steric hindrance due to strong activation of phosphoramidites. Yields >90% coupling efficiency in 3–5 minutes .

- MSPy (Mesitylenesulfonyl-pyridinium triflate) : Less effective for bulky modifications but reduces phosphorothioate racemization .

Excess Reagent : Use 3–5 equivalents of phosphoramidite and 0.25 M activator in anhydrous acetonitrile.

Coupling Time : Extend to 10–15 minutes for 2′-fluoro-modified nucleosides to account for reduced reactivity .

Q. Example Data :

- ¹³C NMR (DMSO-d₆) : C2′ (δ 92.5 ppm, J₃′₂′ = 18 Hz), C3′ (δ 74.2 ppm, J₃′₂′ = 18 Hz) .

- HRMS (ESI-) : m/z 771.32 [M−H]⁻ (calcd. 771.84) .

Advanced: How does the 2′-fluoro modification impact oligonucleotide properties, and what assays quantify these effects?

Methodological Answer:

- Thermal Stability (Tm) :

- Nuclease Resistance :

Advanced: How to troubleshoot low yields during DMTr removal or phosphoramidite coupling?

Methodological Answer:

- DMTr Removal Issues :

- Low Coupling Efficiency :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.